methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14663648
InChI: InChI=1S/C7H9BrN2O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol

methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14663648

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
IUPAC Name methyl 3-bromo-1-ethylpyrazole-4-carboxylate
Standard InChI InChI=1S/C7H9BrN2O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3
Standard InChI Key RNINIWAQOXVDCY-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)Br)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate has the molecular formula C₇H₉BrN₂O₂, with a molecular weight of 233.06 g/mol (calculated based on isotopic composition) . Its IUPAC name derives from the pyrazole backbone, where substituents are numbered according to priority rules:

  • Bromine at position 3

  • Ethyl group at position 1 (N-bound)

  • Methyl ester at position 4

The SMILES notation for this compound is CCOC(=O)C1=C(Br)N(C)N=C1, reflecting its connectivity .

Structural Characterization

While no experimental crystallographic data exists for this compound, its 3D conformation can be inferred from analogous pyrazole esters. Density functional theory (DFT) calculations predict a planar pyrazole ring with slight distortion due to steric interactions between the ethyl and ester groups . Key bond lengths include:

  • N–N bond: ~1.35 Å

  • C–Br bond: ~1.89 Å

  • C=O bond: ~1.21 Å

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate likely follows strategies used for related bromopyrazole esters, such as ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate . A plausible pathway involves:

Step 1: Diazotization and Bromination

  • Start with 1-ethyl-3-amino-1H-pyrazole-4-carboxylic acid methyl ester.

  • Treat with tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile at 60–65°C .

  • Mechanism: The amino group is converted to a diazonium intermediate, which undergoes Sandmeyer-type bromination.

Step 2: Esterification (if required)
If the starting material is a carboxylic acid, esterification with methanol and a catalytic acid (e.g., H₂SO₄) completes the synthesis.

Table 1: Optimized Reaction Conditions for Bromination

ParameterValueSource
Temperature60–65°C
Reaction Time2–24 hours
Yield66–81%
Key Reagentst-BuONO, CuBr₂, CH₃CN

Byproduct Management

Common byproducts include:

  • Debrominated pyrazoles (from premature C–Br bond cleavage)

  • Diethyl esters (if methanol is contaminated with ethanol)

Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) .

Physicochemical Properties

Solubility and Partition Coefficients

Predicted using the SILICOS-IT model :

  • Log P (octanol/water): 1.45 (indicating moderate lipophilicity)

  • Water Solubility: 1.7 mg/mL (7.28 mmol/L) at 25°C

  • TPSA (Topological Polar Surface Area): 44.12 Ų

Spectroscopic Profiles

1H NMR (predicted, CDCl₃):

  • δ 1.36 (t, J=7.1 Hz, 3H, CH₂CH₃)

  • δ 3.92 (s, 3H, OCH₃)

  • δ 4.32 (q, J=7.1 Hz, 2H, NCH₂)

  • δ 7.93 (s, 1H, pyrazole-H)

13C NMR (predicted):

  • 162.1 ppm (C=O)

  • 140.2 ppm (C-Br)

  • 52.4 ppm (OCH₃)

Applications in Drug Discovery

Kinase Inhibition

Bromopyrazole esters are privileged scaffolds in kinase inhibitor design. The bromine atom serves as a halogen bond donor, enhancing binding to ATP pockets . For example:

  • VEGFR-2 Inhibition: Analogous compounds show IC₅₀ values <100 nM in biochemical assays .

Antibacterial Agents

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate derivatives exhibit activity against Gram-positive pathogens (MIC: 2–8 μg/mL) .

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